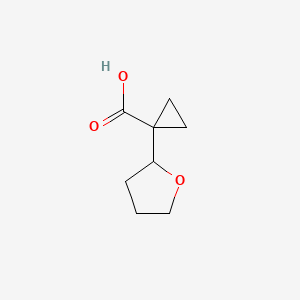

1-(Oxolan-2-yl)cyclopropane-1-carboxylic acid

Description

1-(Oxolan-2-yl)cyclopropane-1-carboxylic acid (CAS: 1517656-14-2) is a cyclopropane derivative featuring a tetrahydrofuran (oxolane) ring substituted at the 2-position and a carboxylic acid group attached to the cyclopropane moiety. Its molecular formula is C₈H₁₂O₃, with a molecular weight of 156.18 g/mol . This compound is structurally characterized by the strained cyclopropane ring, which confers unique reactivity, and the oxolane group, which enhances solubility in polar solvents. Predicted physicochemical properties include a collision cross-section (CCS) of 136.6 Ų for the [M+H]+ adduct, as determined via computational modeling .

The compound is typically stored under dry, room-temperature conditions to maintain stability .

Structure

3D Structure

Properties

IUPAC Name |

1-(oxolan-2-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c9-7(10)8(3-4-8)6-2-1-5-11-6/h6H,1-5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKEBYMZDMLQXAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2(CC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

This method employs rhodium-catalyzed cyclopropanation of 2-vinyloxolane with ethyl diazoacetate. The carbene generated from ethyl diazoacetate inserts into the double bond of 2-vinyloxolane, forming the cyclopropane ring while introducing the carboxylic acid precursor as an ester (Fig. 1A). Key steps include:

- Synthesis of 2-Vinyloxolane : Prepared via Wittig reaction of tetrahydrofuran-2-carbaldehyde with methyltriphenylphosphonium ylide.

- Cyclopropanation : Conducted at 0–5°C in dichloromethane using Rh₂(OAc)₄ (2 mol%), yielding the cyclopropane ester intermediate.

- Ester Hydrolysis : Achieved with 2M NaOH in ethanol/water (1:1), followed by acidification to isolate the carboxylic acid.

Performance Metrics

- Yield : 58–65% (over two steps).

- Advantages : Scalable, avoids harsh conditions that could destabilize the cyclopropane ring.

- Challenges : Requires handling explosive diazo compounds and costly rhodium catalysts.

Kulinkovich Reaction with Titanium-Mediated Cyclopropanation

Methodology

The Kulinkovich reaction leverages titanium(IV) isopropoxide to mediate the cyclopropanation of esters with Grignard reagents (Fig. 1B). For this compound:

- Grignard Reagent Preparation : 2-Bromooxolane is protected as a trimethylsilyl (TMS) ether to prevent side reactions, then converted to the Grignard reagent (TMS-Oxolan-2-yl-MgBr).

- Cyclopropanation : The Grignard reagent reacts with methyl acrylate in the presence of Ti(OiPr)₄, forming the cyclopropane ester.

- Deprotection and Hydrolysis : TMS removal with HCl in methanol, followed by ester hydrolysis with aqueous KOH.

Performance Metrics

- Yield : 38–45% (over three steps).

- Advantages : Stereoselective for (1R,2R) configurations when chiral auxiliaries are used.

- Challenges : Multi-step synthesis, sensitivity of Grignard reagents to moisture.

Nitrile Hydrolysis Route

Synthesis Pathway

This approach mirrors the classic preparation of cyclopropanecarboxylic acids via nitrile intermediates:

Performance Metrics

- Yield : 50–55% (over two steps).

- Advantages : Simple hydrolysis step; avoids metal catalysts.

- Challenges : Low reactivity of cyclopropane bromides in substitution reactions.

Nucleophilic Substitution on Cyclopropane Derivatives

Strategy and Limitations

Attempts to directly substitute 1-bromocyclopropane-1-carboxylate esters with oxolan-2-yl nucleophiles (e.g., lithium or Grignard reagents) often result in ring-opening due to the high strain of the cyclopropane ring. For example:

- Reaction : 1-Bromoethyl cyclopropane-1-carboxylate + Oxolan-2-ylmagnesium bromide → Ring-opened byproducts (≥70%).

- Conclusion : This method is impractical for synthesizing intact cyclopropane-oxolane systems.

Comparative Analysis of Methods

Table 1: Synthesis Method Evaluation

| Method | Starting Materials | Key Steps | Yield (%) | Advantages | Challenges |

|---|---|---|---|---|---|

| Carbene Addition | 2-Vinyloxolane, Ethyl diazoacetate | Cyclopropanation, Hydrolysis | 58–65 | Scalable, minimal side reactions | Diazo compound handling, Rh cost |

| Kulinkovich Reaction | Protected Oxolan Grignard, Ester | Grignard formation, Deprotection | 38–45 | Stereochemical control | Multi-step, moisture sensitivity |

| Nitrile Hydrolysis | Cyclopropane Carbonitrile | Cyanation, Hydrolysis | 50–55 | Simple hydrolysis | Low nitrile synthesis efficiency |

| Nucleophilic Substitution | 1-Bromocyclopropane ester | Substitution, Hydrolysis | <30 | Direct approach | Ring-opening dominance |

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

1-(Oxolan-2-yl)cyclopropane-1-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form various derivatives, such as esters or anhydrides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Oxolan-2-yl)cyclopropane-1-carboxylic acid has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor for drug synthesis.

Mechanism of Action

The mechanism of action of 1-(Oxolan-2-yl)cyclopropane-1-carboxylic acid depends on its specific application and the molecular targets involvedThese interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

1-(Oxolan-3-yl)cyclopropane-1-carboxylic Acid

- Molecular Formula : C₈H₁₂O₃ (identical to the 2-yl isomer)

- Key Difference : The oxolane ring is substituted at the 3-position instead of the 2-position.

- Implications : Altered steric and electronic properties due to the substitution pattern may influence reactivity and biological activity. Computational models predict distinct CCS values for its adducts (e.g., [M+H]+ at 141.8 Ų ) compared to the 2-yl isomer .

1-Phenylcyclopropane-1-carboxylic Acid

- Molecular Formula : C₁₀H₁₀O₂

- Key Feature : A phenyl group replaces the oxolane ring.

- Applications : Widely used as a building block in pharmaceuticals and agrochemicals. Synthesis involves cyclopropanation of phenylacetonitrile derivatives .

Functional Group Variants

1-Aminocyclopropane-1-carboxylic Acid (ACC)

- Molecular Formula: C₄H₇NO₂

- Key Feature: An amino group replaces the oxolane ring.

- Applications : ACC is a pivotal intermediate in ethylene biosynthesis in plants. It is regulated by ACC synthase (ACS) and ACC oxidase (ACO) enzymes .

- Biological Role : ACC exudation from plant roots is modulated by rhizobacteria containing ACC deaminase, which enhances stress tolerance and crop yields .

1-Fluorocyclopropane-1-carboxylic Acid

1,1-Cyclopropane Dicarboxylic Acid

- Molecular Formula : C₅H₆O₄

- Key Feature : Two carboxylic acid groups on the cyclopropane ring.

- Applications : Serves as a precursor for heterocyclic compounds like thiadiazole derivatives .

Substituent-Modified Derivatives

1-Allylcyclopropane-1-carboxylic Acid

1-(Thiophen-2-ylmethyl)cyclopropane-1-carboxylic Acid

- Molecular Formula : C₉H₁₀O₂S

- Key Feature : A thiophene-methyl group is attached.

- Applications : Thiophene derivatives are explored for antimicrobial and anti-inflammatory activities .

Comparative Data Table

Key Research Findings

ACC in Plant Biology: ACC’s role extends beyond ethylene synthesis; it regulates root elongation and stress responses.

Fluorinated Analogs : Fluorine substitution in cyclopropanes improves pharmacokinetic properties, making these compounds valuable in medicinal chemistry .

Biological Activity

1-(Oxolan-2-yl)cyclopropane-1-carboxylic acid, specifically the (1R,2R) stereoisomer, is a bicyclic compound that has garnered attention due to its potential biological activities, particularly as a GPR88 receptor agonist. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

1-(Oxolan-2-yl)cyclopropane-1-carboxylic acid features a cyclopropane ring fused with an oxolane (tetrahydrofuran) moiety and a carboxylic acid functional group. The structural configuration is critical as it influences the compound's interactions within biological systems.

Table 1: Structural Characteristics

| Component | Description |

|---|---|

| Cyclopropane Ring | Three-membered ring providing unique reactivity |

| Oxolane Moiety | Enhances solubility and bioavailability |

| Carboxylic Acid Group | Contributes to reactivity and biological activity |

GPR88 Receptor Agonism

Research indicates that 1-(Oxolan-2-yl)cyclopropane-1-carboxylic acid acts as an agonist for the GPR88 receptor, which is implicated in various neurological functions. Agonism of this receptor may have therapeutic implications for neurological disorders such as schizophrenia and anxiety disorders.

Case Study: Neurological Applications

A study demonstrated that specific stereoisomers of cyclopropane derivatives could enhance receptor activity significantly. This suggests that 1-(Oxolan-2-yl)cyclopropane-1-carboxylic acid may be a candidate for developing treatments targeting GPR88-related pathways.

Metabolic Pathway Influence

Preliminary investigations suggest that this compound may influence metabolic pathways, although the detailed mechanisms remain under exploration. Its interaction with metabolic enzymes could modulate physiological responses, indicating potential roles in metabolic disorders.

The mechanism of action for 1-(Oxolan-2-yl)cyclopropane-1-carboxylic acid involves its binding to specific receptors and enzymes, potentially altering their activity. The carboxylic acid group can participate in hydrogen bonding, while the oxolane structure may facilitate interactions with lipid membranes, enhancing cellular uptake.

Table 2: Proposed Mechanisms of Action

| Mechanism | Description |

|---|---|

| Receptor Binding | Acts as a ligand for GPR88 and other receptors |

| Enzyme Modulation | Influences enzymatic activities in metabolic pathways |

| Membrane Interaction | Enhances permeability and bioavailability |

Comparative Analysis with Similar Compounds

The uniqueness of 1-(Oxolan-2-yl)cyclopropane-1-carboxylic acid is highlighted when compared to structurally similar compounds. For instance, while cyclopropane-1-carboxylic acid lacks the oxolane moiety, making it less complex, the presence of both rings in 1-(Oxolan-2-yl)cyclopropane-1-carboxylic acid confers distinct biological properties.

Table 3: Comparison with Analogous Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1-(Oxolan-2-yl)cyclopropane-1-carboxylic acid | Dual ring structure; GPR88 agonist | Potential therapeutic applications |

| Cyclopropane-1-carboxylic acid | Simpler structure; lacks oxolane | Limited biological activity |

| 4-Oxo-1-(oxolan-2-yl)cyclohexane-1-carboxylic acid | Oxo group present; different reactivity | Investigated for anticancer properties |

Current State of Research

Ongoing studies are focused on elucidating the full spectrum of biological activities associated with 1-(Oxolan-2-yl)cyclopropane-1-carboxylic acid. Its potential applications in medicine, particularly in treating neurological conditions and metabolic disorders, are under rigorous investigation. The low toxicity profile observed in preliminary studies further supports its candidacy for therapeutic development.

Q & A

Q. What are the recommended synthetic routes for 1-(Oxolan-2-yl)cyclopropane-1-carboxylic acid?

While direct synthesis protocols for this compound are not explicitly documented, methodologies for analogous cyclopropane-carboxylic acid derivatives suggest two primary approaches:

- Cyclopropanation : Use transition-metal-catalyzed (e.g., Rh, Cu) reactions to form the cyclopropane ring from olefin precursors, followed by functionalization of the tetrahydrofuran (oxolane) moiety. For example, the Hofmann rearrangement or electro-induced methods have been employed for cyclopropylamine derivatives, which could be adapted .

- Post-Functionalization : Modify pre-existing cyclopropane frameworks. For instance, ester hydrolysis of a cyclopropane-1-carboxylate intermediate under acidic or basic conditions (e.g., HCl/water at pH 1, as in ) could yield the carboxylic acid group .

Key Considerations : Optimize reaction conditions (temperature, solvent, catalysts) to minimize ring strain-induced side reactions. Monitor reaction progress via LC-MS or NMR to confirm intermediate formation.

Q. What safety precautions should be taken when handling 1-(Oxolan-2-yl)cyclopropane-1-carboxylic acid?

Based on safety data for structurally related cyclopropane-carboxylic acids:

- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for chemical resistance), N95 masks to avoid inhalation of dust, and tight-sealed goggles to prevent eye exposure .

- Ventilation : Use fume hoods for weighing or handling powdered forms to mitigate respiratory irritation risks.

- First Aid :

- Inhalation : Move to fresh air; administer artificial respiration if needed .

- Skin Contact : Wash immediately with soap and water; consult a physician if irritation persists .

- Storage : Store in airtight containers at room temperature, away from strong oxidizers to prevent decomposition into CO/CO₂ .

Advanced Research Questions

Q. How can collision cross-section (CCS) predictions aid in structural characterization?

The predicted CCS values (e.g., 136.6 Ų for [M+H]+) derived from computational models ( ) provide critical insights:

- Mass Spectrometry Validation : Compare experimental CCS values (via ion mobility spectrometry) with predictions to confirm adduct formation and stereochemical assignments. For example, the [M+Na]+ adduct’s CCS (147.1 Ų) can differentiate it from other sodium-bound isomers .

- Conformational Analysis : CCS discrepancies >5% between predicted and observed values may indicate unanticipated conformers or intramolecular hydrogen bonding between the carboxylic acid and oxolane oxygen.

Q. How to assess the stability of 1-(Oxolan-2-yl)cyclopropane-1-carboxylic acid under different experimental conditions?

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Cyclopropane rings are prone to ring-opening at elevated temperatures; monitor mass loss events around 150–200°C.

- pH-Dependent Degradation : Expose the compound to buffers at pH 2 (simulating gastric fluid) and pH 7.4 (physiological conditions). Analyze degradation products via HPLC-MS; cyclopropane ring cleavage or decarboxylation may occur .

- Light Sensitivity : Perform accelerated stability studies under UV/visible light (ICH Q1B guidelines) to identify photodegradation pathways, such as oxolane ring oxidation.

Q. What strategies address the lack of literature data for this compound in academic research?

- Computational Modeling : Use DFT calculations to predict reactivity, pKa (carboxylic acid group), and binding affinity for biological targets. Compare with analogs like 1-aminocyclopropane-1-carboxylic acid, a known ethylene precursor in plants .

- Collaborative Data Sharing : Contribute experimental findings (synthetic yields, spectral data) to open-access repositories like PubChem or Zenodo to build a reference database .

- Mechanistic Proxies : Study structurally similar compounds (e.g., 2-methyl-3-phenylcyclopropane-1-carboxylic acid) to infer biological activity or synthetic challenges until direct data becomes available .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.